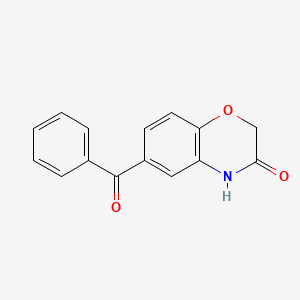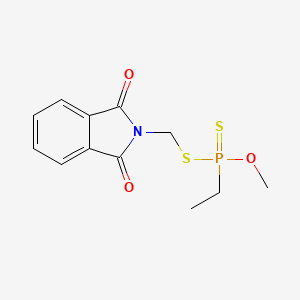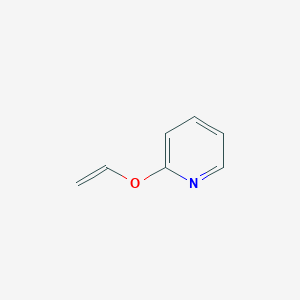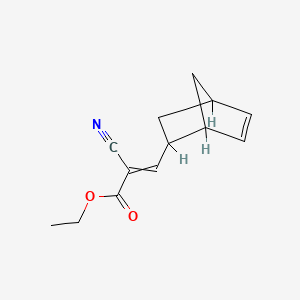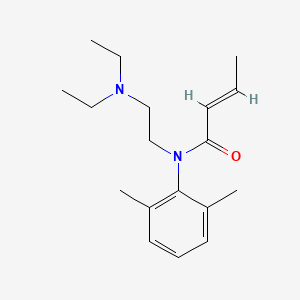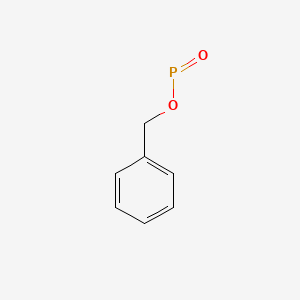
Phosphorosooxymethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl phosphinate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction uses palladium acetate (Pd(OAc)₂) as a catalyst and Xantphos as a supporting ligand . The reaction conditions typically involve heating under microwave irradiation, which allows for efficient and rapid synthesis.
Industrial Production Methods: Industrial production of benzyl phosphinate may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of alternative catalysts and solvents may be explored to improve the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert benzyl phosphinate to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzyl phosphine oxide.
Reduction: Benzyl phosphine.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Benzyl phosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: The compound is explored for its potential therapeutic applications, including as a component in drug design and development.
Industry: Benzyl phosphinate is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl phosphinate involves its interaction with molecular targets, particularly enzymes. Phosphinates are known to mimic the tetrahedral transition state of enzyme-substrate complexes, thereby inhibiting enzyme activity . This property makes benzyl phosphinate a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
Phosphonates: Similar to phosphinates but with a direct carbon-phosphorus bond.
Phosphates: Contain a phosphorus atom bonded to four oxygen atoms.
Phosphine oxides: Oxidized derivatives of phosphines.
Uniqueness of Benzyl Phosphinate: Its ability to act as a bioisostere and enzyme inhibitor sets it apart from other similar compounds .
Properties
CAS No. |
18108-16-2 |
|---|---|
Molecular Formula |
C7H7O2P |
Molecular Weight |
154.10 g/mol |
IUPAC Name |
phosphorosooxymethylbenzene |
InChI |
InChI=1S/C7H7O2P/c8-10-9-6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
JRPGPMLROWPYLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COP=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


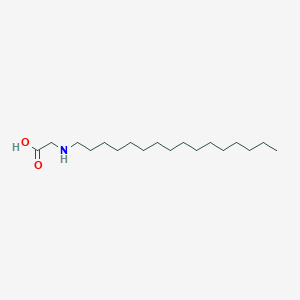

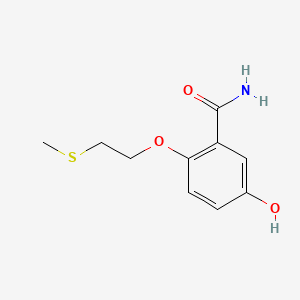
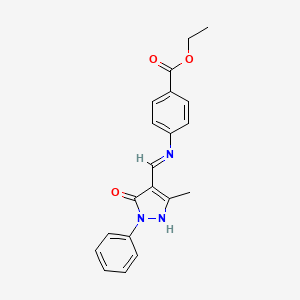
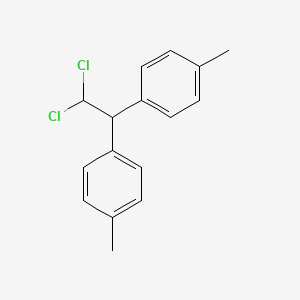
![ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14703024.png)
![4-methyl-2λ6-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide](/img/structure/B14703033.png)
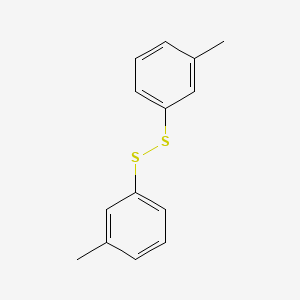
![[4-(Methanesulfonyl)butoxy]benzene](/img/structure/B14703047.png)
